D-Myo-inositol 1,4,5-trisphosphate sodium salt - 108340-81-4

D-Myo-inositol 1,4,5-trisphosphate sodium salt

Catalog Number: EVT-392571
CAS Number: 108340-81-4
Molecular Formula: C6H9Na6O15P3
Molecular Weight: 551.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

D-Myo-inositol 1,4,5-trisphosphate sodium salt (D-myo-Ins(1,4,5)P3) is a commercially available, membrane-impermeable sodium salt of the endogenous second messenger inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) [, , ]. This molecule plays a crucial role in cellular signaling, particularly in mediating the release of calcium ions (Ca2+) from intracellular stores [, , ]. It has been widely used in scientific research to investigate various cellular processes, including muscle contraction, neurotransmitter release, and cardiac preconditioning.

Synthesis Analysis
  • Protection and Reduction: Allyl α-D-xylopyranoside is reacted with 2,2,3,3-tetramethoxybutane, followed by protection and reduction steps to yield a key intermediate, 2-O-benzyl-3,4-bis-O-(p-methoxybenzyl)-D-xylitol [].
  • Oxidation and Coupling: Swern oxidation and samarium(II) iodide-mediated pinacol coupling are performed, leading to a mixture of cyclopentane derivatives [].
  • Deprotection and Phosphorylation: The desired isomer is isolated and further elaborated to obtain the target cyclopentanepentaol trisphosphate and tetrakisphosphate analogues [].

Alternatively, D-myo-Ins(1,4,5)P3 can be synthesized starting with chiral inositols (D-chiro-inositol from D-pinitol and L-chiro-inositol from L-quebrachitol). These are converted into their 3,4-di-O-benzyl ethers and subsequently benzoylated. Inversion of the free hydroxyl group and hydrogenolysis leads to the enantiomeric 1,2,4-tri-O-benzoyl-myo-inositols. These are then phosphorylated and finally deprotected to yield D- and L-myo-inositol 1,4,5-trisphosphates as their crystalline cyclohexylammonium salts [].

Tritium-labeled enantiomers of myo-Ins(1,4,5)P3 can be synthesized with high specific activity. This method involves resolving a suitable inositol derivative as diastereomeric camphanate esters, followed by oxidation, reduction with sodium borotritide, and manipulation of protecting groups to yield [1-3H]-2,3,6-tri-O-benzyl-myo-inositols. Phosphorylation and debenzylation afford the D-myo and L-myo- [1-3H]-Ins(1,4,5)P3 enantiomers [].

Mechanism of Action

D-Myo-Ins(1,4,5)P3 exerts its biological effects by binding to and activating the inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3R), a ligand-gated calcium channel located on the endoplasmic reticulum membrane [, , , ]. This binding triggers the release of Ca2+ from the endoplasmic reticulum into the cytoplasm, leading to a cascade of downstream signaling events that regulate various cellular processes [, , , , , , ].

Applications
  • Cardiac Preconditioning: Studies have shown that pretreatment with D-myo-Ins(1,4,5)P3 can mimic the cardioprotective effects of ischemic preconditioning, reducing infarct size in animal models of heart attack [, , , ]. This protective effect involves activation of PI3-kinase/Akt signaling and mitochondrial K(ATP) channels [].
  • Calcium Signaling: D-myo-Ins(1,4,5)P3 is a crucial tool for studying Ca2+ signaling pathways and their role in various cellular processes. Researchers have used this molecule to induce Ca2+ release from intracellular stores, allowing them to investigate downstream effects like muscle contraction, neurotransmitter release, and enzyme activation [, , , , , ].
  • Investigating Ins(1,4,5)P3R Function: D-myo-Ins(1,4,5)P3 is routinely used to investigate the function of Ins(1,4,5)P3Rs, elucidating their role in diverse physiological and pathological conditions [, , , , ].
  • Cellular Responses to Stimuli: D-myo-Ins(1,4,5)P3 has been instrumental in dissecting the cellular responses to various stimuli, including hormones, growth factors, and neurotransmitters. Studies using this compound have helped understand how these stimuli trigger intracellular signaling cascades and elicit specific cellular responses [, , , , , ].
  • Developing Therapeutic Strategies: Insights gained from studying D-myo-Ins(1,4,5)P3 and its downstream signaling pathways have implications for developing therapeutic strategies for diseases like heart failure and autoimmune disorders [, , ].

L-Myo-inositol 1,4,5-trisphosphate

Compound Description: L-Myo-inositol 1,4,5-trisphosphate is the enantiomer of D-Myo-inositol 1,4,5-trisphosphate. Unlike its D-enantiomer, L-Myo-inositol 1,4,5-trisphosphate does not activate the inositol trisphosphate receptor and lacks the cardioprotective effects. []

1D-1,2,4/3,5-Cyclopentanepentaol 1,3,4-trisphosphate

Compound Description: This compound is a chiral, ring-contracted analogue of D-Myo-inositol 1,4,5-trisphosphate, where the six-membered inositol ring is replaced with a five-membered cyclopentane ring. [] This modification alters the spatial orientation of the phosphate groups, potentially affecting its interaction with the inositol trisphosphate receptor.

1D-1,2,4/3,5-Cyclopentanepentaol-1,2,3,4-tetrakisphosphate

Compound Description: This compound represents a ring-contracted analogue of D-Myo-inositol 1,3,4,5-tetrakisphosphate, a metabolite of D-Myo-inositol 1,4,5-trisphosphate. [] Similar to the trisphosphate analogue, this compound replaces the inositol ring with a cyclopentane ring, potentially impacting its biological activity.

D-Myo-inositol 1,4,6-trisphosphate

Compound Description: This compound is a regioisomer of D-Myo-inositol 1,4,5-trisphosphate, differing in the position of one phosphate group on the inositol ring. [] Despite this subtle difference, D-Myo-inositol 1,4,6-trisphosphate acts as a full agonist at the platelet inositol trisphosphate receptor, indicating that this structural change does not abolish its ability to bind and activate this receptor.

L-Myo-inositol 1,4,6-trisphosphate

Compound Description: L-Myo-inositol 1,4,6-trisphosphate is the enantiomer of D-Myo-inositol 1,4,6-trisphosphate and a regioisomer of L-Myo-inositol 1,4,5-trisphosphate. [] Unlike its D-enantiomer, L-Myo-inositol 1,4,6-trisphosphate does not activate the platelet inositol trisphosphate receptor.

[1-3H]-2,3,6-tri-O-benzyl-myo-inositol

Compound Description: This compound is a synthetic precursor to both D- and L-enantiomers of [1-3H]-Myo-inositol 1,4,5-trisphosphate. [] It features benzyl protecting groups on the inositol ring, which are removed in the final steps of the synthesis to yield the target compounds.

Properties

CAS Number

108340-81-4

Product Name

D-Myo-inositol 1,4,5-trisphosphate sodium salt

IUPAC Name

hexasodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate

Molecular Formula

C6H9Na6O15P3

Molecular Weight

551.99 g/mol

InChI

InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1

InChI Key

MLMBGBMAFNSCOW-PYBCBHMXSA-H

SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.